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The quest for effective, orally administered treatments for autoimmune diseases has led to the

development of several promising small molecule inhibitors targeting the retinoic acid receptor-

related orphan receptor gamma t (RORγt). As a master regulator of T helper 17 (Th17) cell

differentiation and the production of pro-inflammatory cytokines like IL-17, RORγt has become

a key therapeutic target. This guide provides a meta-analysis of publicly available clinical trial

data for several oral RORγt inhibitors, offering a comparative overview of their efficacy, safety,

and experimental protocols.

RORγt Signaling Pathway
The diagram below illustrates the central role of RORγt in the Th17 signaling pathway. Upon

activation by cytokines such as IL-6 and IL-23, STAT3 is activated and, along with other

transcription factors like IRF4, induces the expression of RORγt. RORγt then translocates to

the nucleus and binds to ROR response elements (ROREs) in the promoter regions of genes

encoding for pro-inflammatory cytokines, most notably IL-17A and IL-17F, driving the

inflammatory cascade characteristic of many autoimmune diseases.
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Comparative Efficacy in Psoriasis
The primary indication for which oral RORγt inhibitors have been evaluated in clinical trials is

moderate-to-severe plaque psoriasis. The Psoriasis Area and Severity Index (PASI) is a widely

used measure of disease severity, with PASI 75 (a 75% reduction in PASI score from baseline)

being a common primary endpoint.
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Compoun

d

Clinical

Trial

Phase

Dose(s)

Evaluated

Treatment

Duration

PASI 75

Response

Rate (%)

Placebo

Response

Rate (%)

Reference

(s)

Cedirogant

(ABBV-

157)

Phase 2b

75 mg, 150

mg, 375

mg once

daily

16 weeks

28.6 (75

mg), 7.7

(150 mg),

41.7 (375

mg)

0 [1][2]

BI 730357 Phase 2

25 mg, 50

mg, 100

mg, 200

mg once

daily; 400

mg once

daily, 200

mg twice

daily

12 weeks

30.0 (200

mg once

daily)

0 [3][4]

VTP-43742 Phase 2a

350 mg,

700 mg

once daily

4 weeks

24 (350

mg,

placebo-

adjusted),

30 (700

mg,

placebo-

adjusted)

Not

explicitly

stated, but

reductions

were

statistically

significant

relative to

placebo.

[5][6][7]

IMU-935 Phase 1b 150 mg

once daily,

150 mg

twice daily

4 weeks Did not

separate

from

placebo in

an interim

analysis

due to a

high

High and

unexpecte

d.

[8][9][10]
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placebo

response.

Safety and Tolerability Profile
The safety and tolerability of oral RORγt inhibitors are critical factors in their development. The

following table summarizes the key adverse events (AEs) reported in clinical trials.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14010261?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound
Most Common

Adverse Events

Serious

Adverse Events

(SAEs)

Discontinuation

Status
Reference(s)

Cedirogant

(ABBV-157)

Higher rate of

AEs in the 375

mg group, most

were mild to

moderate.

Not specified in

detail, but the

study was

terminated early

due to preclinical

findings.

Development

discontinued due

to preclinical

toxicology

findings.

[1][2][11]

BI 730357

Drug-related AEs

occurred in

≤15.8% of

patients.

Not specified in

detail.

Long-term

extension trial

was discontinued

due to limited

efficacy and

findings from a

non-human

carcinogenicity

study.

[3][4][12]

VTP-43742

Reversible

transaminase

elevations in four

patients in the

700 mg dose

group.

No serious

adverse events

were reported.

Development

was terminated.
[5][6][13][14]

IMU-935

Generally well-

tolerated with no

new safety

signals observed

in the Phase 1b

trial.

No serious

adverse events

were reported.

Development is

ongoing.
[8][9][10]

Experimental Protocols: A Closer Look
The clinical trials for these oral RORγt inhibitors generally followed a randomized, double-blind,

placebo-controlled design, which is the gold standard for assessing the efficacy and safety of
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new therapeutic agents.

Cedirogant (ABBV-157) Phase 2b Trial (NCT05044234)
Design: A multicenter, double-blind, 16-week study.[2]

Participants: 156 adults aged 18-65 years with moderate-to-severe psoriasis.[1][2]

Randomization: 1:1:1:1 to once-daily oral cedirogant 75 mg, 150 mg, 375 mg, or placebo.[2]

Primary Endpoint: Percentage of participants achieving at least a 75% improvement from

baseline in the Psoriasis Area and Severity Index (PASI 75) at week 16.[1]

Secondary Endpoints: Included PASI 50, 90, and 100, static Physician's Global Assessment

(sPGA) of 0/1 (clear or almost clear), and improvements in the Psoriasis Symptoms Scale

and itch.[1][15]

Pharmacokinetics: Plasma exposures were dose-proportional after single doses and less

than dose-proportional after multiple daily doses. Steady-state concentrations were achieved

within 12 days.[16]

BI 730357 Phase 2 Trial (NCT03635099)
Design: A two-part, double-blinded, randomized trial.[4][12]

Part 1: Patients were randomized 2:2:2:2:1 to 25, 50, 100, and 200 mg of BI 730357 or

placebo once daily under fasting conditions.[4]

Part 2: A separate set of patients was randomized 4:4:1 to receive BI 730357 (400 mg once

daily or 200 mg twice daily) or a placebo under fed conditions.[4]

Participants: 274 patients with moderate-to-severe plaque psoriasis.[4]

Co-primary Endpoints: Achievement of PASI 75 and an sPGA score of 0/1 at week 12.[4][12]

Long-Term Extension: Patients could enter a long-term extension trial (NCT03835481).[4]

VTP-43742 Phase 2a Trial
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Design: A randomized, double-blind, placebo-controlled trial over a four-week period.[5][6]

Participants: Patients with moderate to severe psoriasis.[5][6]

Dosing: Multiple oral doses were assessed, including 350 mg and 700 mg.[5][6]

Endpoints: Efficacy was assessed by the change in PASI score. Pharmacodynamics were

evaluated by measuring plasma IL-17A and IL-17F levels.[5][6]

IMU-935 Phase 1b Trial
Design: A 28-day, double-blind, placebo-controlled trial.[8][9][10]

Participants: 41 patients with moderate-to-severe psoriasis.[10]

Dosing: 150 mg once-daily and 150 mg twice-daily versus placebo (randomized 3:1).[9][10]

Primary Objective: Evaluation of the safety and tolerability of IMU-935.[8][9]

Secondary Objectives: Included evaluation of PASI, Dermatology Life Quality Index (DLQI),

body surface area (BSA) affected by psoriasis, Physicians Global Assessment (PGA), and

Itch Numeric Rating Scale (NRS).[17]

Experimental Workflow: A Typical Phase 2 Psoriasis
Trial
The following diagram outlines a typical workflow for a Phase 2 clinical trial of an oral RORγt

inhibitor in patients with psoriasis.
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Conclusion
Oral RORγt inhibitors represent a promising class of therapeutics for autoimmune diseases,

particularly psoriasis. The clinical trial data to date demonstrate a proof-of-concept for this

mechanism of action, with several compounds showing efficacy in reducing psoriatic lesions.

However, the development of these agents has been challenging, with issues of modest

efficacy, dose-dependent adverse events, and preclinical toxicology findings leading to the

discontinuation of several programs.

The data for cedirogant and BI 730357 suggest that higher doses may be required to achieve

clinically meaningful efficacy, but this can be associated with an increased incidence of adverse

events. The experience with VTP-43742 highlights the potential for liver-related side effects, a

concern for a class of drugs targeting a nuclear receptor. The interim results for IMU-935

underscore the variability and potential for a significant placebo response in psoriasis trials,

complicating the interpretation of efficacy data.

Future research and development in this area will need to focus on identifying compounds with

an improved therapeutic window, balancing potent RORγt inhibition with a favorable safety

profile. Further investigation into the specific patient populations most likely to respond to

RORγt inhibition and the long-term safety of this class of drugs will be crucial for their potential

success as oral therapies for autoimmune diseases.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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